molecular formula C6H11N3O3 B8570519 Ethyl-2-(carbamoylhydrazono)-propanoate

Ethyl-2-(carbamoylhydrazono)-propanoate

Cat. No.: B8570519
M. Wt: 173.17 g/mol
InChI Key: HVFVGYAKDVKQEB-UHFFFAOYSA-N
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Description

Ethyl-2-(carbamoylhydrazono)-propanoate (CAS 861211-81-6) is a hydrazono-propanoate derivative characterized by a carbamoylhydrazone moiety and an ester functional group. Its structure includes a propanoate backbone substituted with a carbamoylhydrazone group at the 2-position, often with additional substituents such as a 4-chlorophenylsulfonyl group in specific derivatives (e.g., ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate) . This compound class is of interest in medicinal chemistry due to its structural resemblance to bioactive hydrazone derivatives, which are known for antiplatelet, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 2-(carbamoylhydrazinylidene)propanoate

InChI

InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11)

InChI Key

HVFVGYAKDVKQEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • Ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives: These compounds feature a phenylhydrazone group and a ketone at the 3-position. The 4-hydroxyphenyl-substituted derivative (compound 3m) demonstrated the highest antiplatelet activity against arachidonic acid (AA)- and adenosine diphosphate (ADP)-induced aggregation, though it was less potent than aspirin .
  • (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate: This analog substitutes the carbamoylhydrazone with a 4-bromophenylhydrazone group. It exhibits moderate toxicity, requiring strict safety protocols (e.g., protective gear, avoidance of ignition sources) .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity (IC₅₀ or Inhibition %) Toxicity/Safety Notes Reference
Ethyl-2-(carbamoylhydrazono)-propanoate Carbamoylhydrazone, propanoate Not reported No direct data
Ethyl-2-(2-(4-hydroxyphenyl)hydrazono)-3-oxobutanoate (3m) 4-Hydroxyphenylhydrazone, ketone 68% inhibition (AA), 52% (ADP) Lower toxicity than aspirin
(E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate 4-Bromophenylhydrazone Not reported Moderate toxicity; avoid exposure
Spectroscopic and Analytical Differences
  • Infrared (IR) Spectroscopy: this compound derivatives exhibit C=O stretches at ~1699–1732 cm⁻¹ (ester) and N-H bends at ~1654–1674 cm⁻¹, consistent with hydrazone and carbamate functionalities . In contrast, phenylhydrazono derivatives (e.g., compound 3m) show similar ester carbonyl peaks but lack carbamoyl-specific bands .
  • Elemental Analysis: this compound derivatives (e.g., CAS 861211-81-6) have calculated C/H/N ratios aligning with carbamoyl and sulfonyl groups, while phenylhydrazono analogs show higher carbon content due to aromatic substituents .

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